molecular formula C14H17NO3 B2983866 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 94655-10-4

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No. B2983866
CAS RN: 94655-10-4
M. Wt: 247.294
InChI Key: LURNCVQHNOOYJK-UHFFFAOYSA-N
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Description

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H17NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

“1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a solid substance . Its molecular weight is 247.29 .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been synthesized and characterized through various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy. Additionally, computational methods were utilized to discuss the structure, employing density functional theory (DFT). This research provides insights into structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and chemical hardness. Hyperconjugative interactions and electric dipole moment, polarizability, and first static hyperpolarizability values were also explored, showing the compound's potential for diverse scientific applications (Devi et al., 2018).

Catalytic Hydrogenation Studies

Research on the hydrogenation over Raney nickel of methyl esters of some 1H-pyrazoline-3-carboxylic acids, including their 4-phenyl and 5-methoxycarbonyl-substituted analogs, produced 3-aminopyrrolidin-2-one and its derivatives. This study highlights the compound's versatility in chemical transformations and its application in synthesizing various structurally related compounds, hinting at potential pharmaceutical and material science applications (Gorpinchenko et al., 2009).

Parallel Synthesis for Diverse Applications

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating the compound's significant potential in the development of novel therapeutic agents. This synthesis method showcases the adaptability of the compound in creating a wide array of derivatives for biological and medicinal research (Črček et al., 2012).

Antiallergic Activity

The synthesis and characterization of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from the core structure of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid demonstrated significant antiallergic activity. This research suggests the compound's potential in developing new antiallergic therapies, highlighting its importance in pharmaceutical research (Nohara et al., 1985).

Antibacterial Agents

The synthesis and investigation of pyridonecarboxylic acids as antibacterial agents, including derivatives of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, underscore the compound's relevance in developing new antibacterial drugs. This research provides valuable insights into structure-activity relationships and the compound's potential in addressing antibiotic resistance (Egawa et al., 1984).

properties

IUPAC Name

5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURNCVQHNOOYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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